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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-3-nitropyridine

Cat. No.: B1601964 Get Quote

An In-depth Technical Guide to 2-(Methylsulfonyl)-3-nitropyridine: Properties, Reactivity, and

Applications

Introduction
2-(Methylsulfonyl)-3-nitropyridine (CAS No. 56825-29-7) is a specialized heterocyclic

compound that has emerged as a significant tool in the fields of chemical biology and drug

discovery. As a member of the heteroaryl sulfone class of reagents, it functions as a highly

selective electrophile, or "warhead," for the covalent modification of cysteine residues in

proteins. Its unique chemical architecture, featuring a pyridine ring activated by a nitro group

and bearing a methylsulfonyl leaving group, allows for precise and predictable reactivity with

biological thiols. This guide provides a comprehensive overview of its physicochemical

properties, underlying reaction mechanisms, synthetic methodologies, and key applications for

researchers and drug development professionals.

Physicochemical Properties
The physical and chemical characteristics of 2-(Methylsulfonyl)-3-nitropyridine are

foundational to its handling, storage, and application in experimental settings. The key

properties are summarized below.
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Property Value Source(s)

CAS Number 56825-29-7 [1]

Molecular Formula C₆H₆N₂O₄S [1]

Molecular Weight 202.19 g/mol [1]

Appearance Yellow crystals or powder -

Melting Point 103 °C (from ethanol) [2]

Boiling Point 430.1 ± 45.0 °C (Predicted) [2]

Density 1.483 ± 0.06 g/cm³ (Predicted) [2]

pKa -5.67 ± 0.22 (Predicted) [2]

Storage
2-8°C, in a dry, well-ventilated

place
[2]

Note: Some properties are computationally predicted and should be used as an estimate.

Chemical Reactivity and Mechanism of Action
The utility of 2-(Methylsulfonyl)-3-nitropyridine stems from its precisely tuned electrophilicity,

enabling it to participate in Nucleophilic Aromatic Substitution (SNAr) reactions with exceptional

selectivity for thiol nucleophiles, such as the side chain of cysteine.

The SNAr Mechanism with Cysteine
Heteroaryl sulfones are established as effective reagents for the metal-free arylation of

cysteine.[3] The reaction of 2-(Methylsulfonyl)-3-nitropyridine with a cysteine residue

proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: The deprotonated thiol side chain of a cysteine residue (the thiolate

anion, -S⁻) acts as a potent nucleophile. It attacks the carbon atom at the 2-position of the

pyridine ring, which is rendered highly electron-deficient by the combined electron-

withdrawing effects of the ring nitrogen and the ortho-nitro group. This attack breaks the

aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a

Meisenheimer complex.[4]
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Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the

elimination of the methylsulfonyl group. This group departs as the stable methanesulfinate

anion (CH₃SO₂⁻), which is an excellent leaving group. The final product is a stable thioether

bond between the pyridine ring and the cysteine residue.

The reaction is pH-dependent, showing increased rates at higher pH values (e.g., 7.0 vs. 6.5).

This is consistent with the higher equilibrium concentration of the more nucleophilic thiolate

anion at pH levels closer to the pKa of the cysteine thiol group.[3]

Figure 1: SNAr Mechanism with Cysteine

Causality and Chemoselectivity
The exquisite chemoselectivity for cysteine over other nucleophilic amino acid residues (like

lysine or serine) is a hallmark of heteroaryl sulfones.[5] This selectivity is driven by several

factors:

Superior Nucleophilicity of Thiols: At physiological pH, a fraction of cysteine residues exists

in the highly nucleophilic thiolate form, which is significantly more reactive than the neutral

amine groups of lysine or the hydroxyl groups of serine and threonine.

"Soft" Electrophile-"Soft" Nucleophile Interaction: The sulfur of cysteine is a "soft"

nucleophile, and the electrophilic carbon of the pyridine ring is a "soft" electrophile. According

to Hard-Soft Acid-Base (HSAB) theory, interactions between soft electrophiles and soft

nucleophiles are highly favorable.

Irreversible Bond Formation: The formation of the covalent thioether bond is essentially

irreversible under physiological conditions, resulting in a stable conjugate.

Proposed Synthesis Protocol
While a specific, detailed synthesis protocol for 2-(Methylsulfonyl)-3-nitropyridine is not

widely published, a reliable two-step synthetic route can be proposed based on established

reactions of related nitropyridines. The synthesis commences with the commercially available

precursor, 2-chloro-3-nitropyridine.
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Figure 2: Proposed Synthetic Workflow

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine
This step involves the nucleophilic aromatic substitution of the chlorine atom on 2-chloro-3-

nitropyridine with a methanethiolate source. The reaction proceeds smoothly as the chloro

group at the 2-position of a nitropyridine is highly activated towards nucleophilic attack.[6][7]

Methodology:

To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous polar aprotic solvent

such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium

methanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g.,

nitrogen or argon).
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed. The reaction is typically complete within a few hours.

Upon completion, pour the reaction mixture into ice-water and extract the product with an

organic solvent like ethyl acetate or dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude 2-(methylthio)-3-nitropyridine can be purified by silica gel column chromatography

if necessary.

Step 2: Oxidation to 2-(Methylsulfonyl)-3-nitropyridine
The thioether intermediate is oxidized to the corresponding sulfone. This transformation is a

standard procedure in organic synthesis, and reagents like meta-chloroperoxybenzoic acid (m-

CPBA) are commonly used for this purpose.[8]

Methodology:

Dissolve the 2-(methylthio)-3-nitropyridine (1.0 eq) from Step 1 in a suitable chlorinated

solvent, such as dichloromethane (DCM).

Cool the solution to 0 °C in an ice bath.

Add m-CPBA (approximately 2.2 eq to ensure complete oxidation to the sulfone) portion-

wise, maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the

complete conversion of the starting material.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with additional DCM.

Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over

anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure. The resulting crude product can be

purified by recrystallization (e.g., from ethanol) to yield pure 2-(Methylsulfonyl)-3-
nitropyridine.

Applications in Chemical Biology and Drug
Discovery
The ability of 2-(Methylsulfonyl)-3-nitropyridine to selectively and irreversibly bind to cysteine

residues makes it a valuable probe and building block in several advanced research areas.

Targeted Covalent Inhibitors (TCIs): In drug development, this compound can be

incorporated into a larger molecule designed to first bind non-covalently to a specific protein

target. The proximity and orientation afforded by this initial binding then allows the

sulfonylpyridine moiety to react with a nearby cysteine residue, forming a permanent

covalent bond. This strategy can lead to drugs with enhanced potency, longer duration of

action, and improved selectivity.[3]

Chemoproteomics and Activity-Based Protein Profiling (ABPP): By attaching a reporter tag

(like a fluorophore or a biotin handle) to a 2-(methylsulfonyl)-3-nitropyridine core,

researchers can create probes to identify reactive and accessible cysteine residues across

the entire proteome. This approach, known as ABPP, is critical for discovering new drug

targets, understanding disease mechanisms, and identifying off-target effects of drugs.[5]

Antibody-Drug Conjugates (ADCs): The selective reactivity of sulfonylpyridines can be

harnessed to link potent cytotoxic drugs to antibodies. The antibody directs the conjugate to

a specific target (e.g., a cancer cell), where the cysteine-reactive linker can ensure a stable

attachment of the drug payload.

Figure 3: Application in Targeted Protein Modification

Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 2-
(Methylsulfonyl)-3-nitropyridine.

Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause

serious eye irritation. It may also cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety

glasses with side shields or goggles, and a lab coat.

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing dust or vapors. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place

(recommended 2-8°C).

Incompatibilities: Keep away from strong oxidizing agents.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

This information is a summary and is not a substitute for a full Safety Data Sheet (SDS).

Conclusion
2-(Methylsulfonyl)-3-nitropyridine is a potent and selective electrophilic reagent with

significant applications in modern chemical biology and covalent drug design. Its reactivity is

governed by a well-understood SNAr mechanism that favors the modification of cysteine

residues, providing a robust method for creating stable, covalent protein-ligand conjugates. The

ability to synthesize this compound through straightforward chemical transformations further

enhances its accessibility and utility. For researchers aiming to probe protein function or

develop next-generation covalent therapeutics, 2-(Methylsulfonyl)-3-nitropyridine represents

a valuable and powerful tool in their chemical arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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